3-Fluoro-2-(m-tolyl)isonicotinic acid
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Overview
Description
3-Fluoro-2-(m-tolyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the meta position of the tolyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(m-tolyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(m-tolyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
3-Fluoro-2-(m-tolyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(m-tolyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
3-Fluoro-2-(m-tolyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Properties
Molecular Formula |
C13H10FNO2 |
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Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-fluoro-2-(3-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c1-8-3-2-4-9(7-8)12-11(14)10(13(16)17)5-6-15-12/h2-7H,1H3,(H,16,17) |
InChI Key |
GSULKNDNSMTUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=C2F)C(=O)O |
Origin of Product |
United States |
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